5-Bromo-2-(isopropylamino)pyrimidine
Overview
Description
5-Bromo-2-(isopropylamino)pyrimidine: is a heterocyclic organic compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and an isopropylamino group at the 2nd position of the pyrimidine ring . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(isopropylamino)pyrimidine typically involves the bromination of 2-(isopropylamino)pyrimidine. This can be achieved through the reaction of 2-(isopropylamino)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(isopropylamino)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products: The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemistry: 5-Bromo-2-(isopropylamino)pyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of pyrimidine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopropylamino)pyrimidine is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the isopropylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-2-(4-morpholino)pyrimidine
- 5-Bromo-N-isopropylpyrimidin-2-amine
- 2-Bromo-5-(methanesulfonyl)pyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-(isopropylamino)pyrimidine is unique due to the presence of the isopropylamino group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586024 | |
Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77476-95-0 | |
Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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